Everolimus NHS-carbonate
Description
Properties
Molecular Formula |
C₅₈H₈₆N₂O₁₈ |
|---|---|
Molecular Weight |
1099.31 |
Synonyms |
40-O-(2-Hydroxyethyl)rapamycin N-Hydroxysuccinimidecarbonate; |
Origin of Product |
United States |
Synthetic Pathways and Advanced Chemical Characterization of Everolimus Nhs Carbonate
Strategies for the Direct Synthesis of Everolimus (B549166) NHS-Carbonate from Everolimus Precursors
The synthesis of Everolimus NHS-carbonate originates from its precursor, everolimus. The primary method for synthesizing everolimus involves the chemical modification of sirolimus. newdrugapprovals.org A common strategy is to react sirolimus with a protected 2-hydroxyethyl triflate, such as 2-(t-butyldimethylsilyl)oxyethyl triflate, in the presence of a base like 2,6-lutidine. newdrugapprovals.orggoogle.com This reaction selectively targets the 42-hydroxyl group of sirolimus due to its lower steric hindrance compared to the 31-hydroxyl group. newdrugapprovals.org The resulting intermediate, 40-O-[2-(t-butyldimethylsilyl)oxy]ethyl-rapamycin, is then deprotected under acidic conditions to yield everolimus. newdrugapprovals.orgchemicalbook.com
To form the NHS-carbonate derivative, the hydroxyl group of everolimus is activated. A general method for creating NHS-activated carbonates involves reacting the alcohol with N,N'-disuccinimidyl carbonate (DSC). While specific literature on the direct synthesis of this compound is limited, the general principle involves the reaction of the terminal hydroxyl group of the 2-hydroxyethyl chain on everolimus with an activating agent like DSC or phosgene (B1210022), followed by reaction with N-hydroxysuccinimide (NHS). mdpi.comsci-hub.se This creates a reactive ester that can be used for conjugation to other molecules.
Reaction Mechanisms and Intermediates in NHS-Carbonate Formation
The formation of an NHS-carbonate from an alcohol, such as the terminal hydroxyl on everolimus, typically proceeds through a two-step mechanism.
Activation of the Hydroxyl Group: The hydroxyl group of everolimus is first activated. When using a reagent like N,N'-disuccinimidyl carbonate (DSC), one of the NHS groups acts as a leaving group, and the everolimus hydroxyl group attacks the central carbonyl carbon of DSC. This forms an unstable intermediate which then eliminates the second NHS molecule to form the more stable Everolimus-succinimidyl carbonate.
Formation of the NHS-Carbonate: Alternatively, the hydroxyl group can be reacted with phosgene or a phosgene equivalent to form a chloroformate intermediate. This highly reactive intermediate is then reacted with N-hydroxysuccinimide (NHS) in the presence of a base to yield the final this compound. The base is crucial to neutralize the hydrochloric acid byproduct. mdpi.com
Throughout this process, the macrolide core of everolimus remains intact, with the modification occurring specifically at the terminal hydroxyl group of the C40 side chain.
Optimization of Reaction Conditions for Yield and Purity Control
Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters to control include:
Solvent: Anhydrous, aprotic solvents such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF) are typically used to prevent hydrolysis of the reactive intermediates and the final product. google.com
Temperature: Reactions are often carried out at low temperatures (e.g., 0 °C to room temperature) to control the reactivity of the reagents and minimize side reactions. newdrugapprovals.orgnewdrugapprovals.org
Base: A non-nucleophilic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIEA), is used to scavenge protons generated during the reaction without competing with the nucleophilic hydroxyl group. sci-hub.semdpi.com
Stoichiometry: Precise control over the molar ratios of the reactants is essential to ensure complete conversion and avoid the formation of byproducts.
The table below summarizes typical conditions for related reactions, which can be extrapolated for the synthesis of this compound.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Dichloromethane or DMF | Prevents hydrolysis of reactive species. |
| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes byproducts. |
| Base | Triethylamine or DIEA | Neutralizes acid byproducts without side reactions. |
| Reagents | N,N'-Disuccinimidyl Carbonate (DSC) or Phosgene/NHS | Forms the desired NHS-carbonate functionality. |
Comprehensive Purification Methodologies for this compound
Due to the complex nature of the everolimus molecule and the potential for side reactions, purification is a critical step. High-performance liquid chromatography (HPLC) is the method of choice for purifying macrolide derivatives like everolimus and its conjugates. chemicalbook.comnih.gov
Preparative HPLC: This technique allows for the separation of the desired product from unreacted starting materials, byproducts, and any degradation products on a larger scale. google.com
Column Chromatography: Silica gel column chromatography can also be employed for purification, using a gradient of solvents to elute the components based on their polarity. google.com
Following purification, the product is typically concentrated under reduced pressure to yield the final, pure this compound. chemicalbook.com
Advanced Spectroscopic Characterization for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis
High-resolution NMR spectroscopy is indispensable for confirming the structure of this compound.
¹H NMR: Proton NMR provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The formation of the NHS-carbonate would result in a downfield shift of the protons on the 2-hydroxyethyl chain due to the electron-withdrawing effect of the carbonate group. Specific signals corresponding to the N-hydroxysuccinimide moiety (typically a singlet around 2.8 ppm for the four equivalent protons) would also be expected. mdpi.com
¹³C NMR: Carbon NMR is used to identify all the carbon atoms in the molecule. The formation of the carbonate will introduce a new carbonyl carbon signal in the spectrum.
2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, confirming the precise location of the NHS-carbonate group on the everolimus molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful tool for determining the molecular weight and confirming the identity of the synthesized compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental composition of this compound. mdpi.com Electrospray ionization (ESI) is a common technique used for macrolides. nih.gov
Tandem Mass Spectrometry (MS/MS): MS/MS analysis involves fragmenting the parent ion and analyzing the resulting daughter ions. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of the NHS group, the carbonate group, and fragmentation of the macrolide ring itself. nih.gov This provides structural confirmation and can be used to distinguish it from other derivatives. A systematic study of everolimus fragmentation has identified numerous fragment structures, which would serve as a basis for analyzing its NHS-carbonate derivative. nih.gov
The table below outlines the expected mass spectrometric data for this compound.
| Analysis | Expected Outcome |
| Molecular Weight (Everolimus) | ~958.24 g/mol newdrugapprovals.org |
| HRMS (ESI+) of this compound | [M+Na]⁺ or [M+H]⁺ corresponding to the exact mass of the compound. |
| MS/MS Fragmentation | Characteristic loss of the NHS-carbonate moiety and fragmentation of the everolimus backbone. |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by analyzing its vibrational modes.
Infrared (IR) Spectroscopy: The synthesis of this compound from everolimus introduces a key functional group, the N-hydroxysuccinimide (NHS) carbonate ester. The successful formation of this moiety can be confirmed by the appearance of characteristic absorption bands in the IR spectrum. A study on the synthesis of mPEG-NHS carbonates showed characteristic peaks for the NHS carbonate group. conicet.gov.ar The IR spectrum of an NHS carbonate ester typically exhibits strong carbonyl (C=O) stretching vibrations. Specifically, two distinct C=O stretching bands are expected: one for the succinimidyl ester carbonyls and another for the carbonate carbonyl. Additionally, a peak corresponding to the N-O bond of the succinimide (B58015) ring can be observed. researchgate.net For instance, in a related compound, NHS-folate, remarkable absorption peaks were observed at 1660 cm⁻¹ (N-O bond) and 1700 cm⁻¹ (C=O bond). researchgate.net The spectrum of everolimus itself displays characteristic peaks for its various functional groups, including hydroxyl (-OH) and carbonyl (C=O) groups. ijtsrd.com Upon formation of this compound, the disappearance or significant reduction of the hydroxyl peak from the everolimus starting material, coupled with the appearance of the new NHS carbonate peaks, would provide strong evidence of a successful reaction.
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic techniques are essential for assessing the purity of this compound and for quantifying the compound in various matrices.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the analysis of everolimus and its derivatives. ijtsrd.comwisdomlib.orgallmultidisciplinaryjournal.comijpir.comnih.gov A typical HPLC method for everolimus involves a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent like acetonitrile (B52724) or methanol. ijtsrd.comwisdomlib.orgallmultidisciplinaryjournal.comnih.gov Detection is commonly performed using a UV detector at a wavelength where everolimus exhibits significant absorbance, such as around 280 nm. nih.gov
For the analysis of this compound, a similar RP-HPLC method can be developed. The method would need to be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, linearity, and robustness. allmultidisciplinaryjournal.com Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. For everolimus, linearity has been demonstrated in ranges such as 6-14 µg/mL and 25-150 µg/mL. allmultidisciplinaryjournal.comnih.gov
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Accuracy: The closeness of the test results obtained by the method to the true value. Recovery studies for everolimus have shown mean recoveries of around 100%. allmultidisciplinaryjournal.comnih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively. For everolimus, LOD and LOQ values have been reported in the range of µg/mL. allmultidisciplinaryjournal.comnih.gov
Ultra-performance liquid chromatography (UPLC) offers significant advantages over conventional HPLC in terms of speed, resolution, and sensitivity, making it ideal for high-throughput analysis. waters.comwaters.comnih.gov UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations without compromising efficiency. waters.comwaters.com
A UPLC method for the analysis of everolimus and its derivatives, including this compound, would typically employ a sub-2 µm C18 column and a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent. waters.comwaters.com The shorter analysis times achieved with UPLC are particularly beneficial for quality control during the synthesis and for analyzing a large number of samples. UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) provides even greater sensitivity and selectivity, allowing for the quantification of everolimus at very low concentrations. nih.gov
When this compound is conjugated to a polymer, size-exclusion chromatography (SEC) becomes a crucial analytical technique for characterizing the resulting polymer-drug conjugate. SEC separates molecules based on their hydrodynamic volume in solution. tandfonline.comchromatographyonline.comwyatt.com This technique is essential for determining the molecular weight distribution of the conjugate, identifying the presence of any unconjugated polymer or drug, and assessing the degree of aggregation. chromatographyonline.comnih.gov
The development of an SEC method for an Everolimus-polymer conjugate would involve selecting an appropriate column with a suitable pore size range to effectively separate the conjugate from its potential impurities. tandfonline.com The mobile phase is chosen to minimize interactions between the analyte and the stationary phase, ensuring that separation occurs primarily by size exclusion. wyatt.com Detectors such as refractive index (RI) and UV are often used in series. The RI detector responds to the total concentration of the polymer conjugate, while the UV detector can be set to a wavelength specific for everolimus, allowing for the determination of the drug loading on the polymer. wyatt.com
Reactivity and Bioconjugation Chemistry of Everolimus Nhs Carbonate
Fundamental Principles of NHS-Carbonate Reactivity with Nucleophilic Moieties
The reactivity of Everolimus (B549166) NHS-carbonate is centered on the N-hydroxysuccinimidyl carbonate functional group. This group is an activated ester designed to react with nucleophiles. The core principle involves a nucleophilic acyl substitution reaction. The carbonyl carbon of the carbonate is highly electrophilic, making it susceptible to attack by electron-rich nucleophilic groups. thermofisher.com
The primary nucleophiles targeted in bioconjugation are the primary aliphatic amines (–NH₂) found at the N-terminus of polypeptides and on the side chain of lysine (B10760008) residues. thermofisher.com The reaction between Everolimus NHS-carbonate and a primary amine proceeds through a tetrahedral intermediate, leading to the elimination of N-hydroxysuccinimide (NHS) as a leaving group and the formation of a highly stable carbamate (B1207046) (urethane) bond. conicet.gov.arglenresearch.com
While primary amines are the most common targets, NHS-carbonates can also react with other nucleophiles, such as thiols (from cysteine residues) and hydroxyls (from serine, threonine, or tyrosine residues). glenresearch.com However, the resulting thiocarbonate and carbonate ester linkages are generally less stable than the carbamate bond formed with amines, particularly in aqueous environments where they are more prone to hydrolysis or displacement by other nucleophiles. glenresearch.com Therefore, the reaction with amines is the preferred and most utilized pathway in protein modification.
Kinetic and Thermodynamic Aspects of Amine-Coupling Reactions
The conjugation of this compound with amines is governed by specific kinetic and thermodynamic parameters.
Kinetics: The aminolysis of NHS-carbonates typically follows pseudo-first-order kinetics when the amine concentration is in significant excess. conicet.gov.ar The reaction rate is highly dependent on several factors:
pH: The reaction is most efficient in a slightly alkaline pH range, typically between 7.2 and 8.5. thermofisher.comsmolecule.com In this range, a sufficient fraction of the target primary amines (pKa ~9-10.5) are deprotonated and thus nucleophilic, while the hydrolysis of the NHS-carbonate linker remains manageable. smolecule.com As pH increases, the rate of hydrolysis competes more significantly with the desired aminolysis. conicet.gov.ar
Buffer System: The choice of buffer can influence reaction rates. Non-nucleophilic buffers like phosphate (B84403), borate, or carbonate are preferred. smolecule.commst.edu Borate buffers, in particular, have been shown to enhance reaction rates compared to phosphate buffers. smolecule.com
Temperature: Like most chemical reactions, the rate of conjugation increases with temperature. However, reactions are often conducted at room temperature or 4°C to maintain the stability of the biomolecules involved.
The hydrolytic stability of the NHS-carbonate itself is a critical kinetic parameter. Studies on model compounds show that NHS-carbonates have a greater hydrolytic half-life compared to many NHS-esters, providing a wider window for the conjugation reaction to occur. smolecule.com
Interactive Table: pH-Dependent Hydrolysis of NHS-Activated Linkers This table illustrates the critical impact of pH on the stability (hydrolysis half-life) of N-hydroxysuccinimide esters, a principle that applies to NHS-carbonates.
| pH | Temperature | Half-life |
| 7.0 | 0°C | ~5 hours mdpi.com |
| 7.4 | Ambient | >120 minutes smolecule.com |
| 8.0 | 25°C | 8.2 hours smolecule.com |
| 8.6 | 4°C | <10 minutes mdpi.com |
| 9.0 | Ambient | <9 minutes smolecule.com |
Thermodynamics: The reaction of activated carbonates with amines is a thermodynamically favorable process. Computational studies on model compounds such as N-hydroxysuccinimide methyl carbonate show a significant negative Gibbs free energy (ΔG) for the reaction with methylamine (B109427), indicating a spontaneous process that strongly favors the formation of the stable carbamate product. mdpi.com While the reaction of p-nitrophenyl carbonate is even more exergonic, both NHS- and p-nitrophenyl carbonates are highly favorable for amine coupling. mdpi.com
Interactive Table: Thermodynamic Favorability of Carbonate-Amine Reactions This table shows the calculated Gibbs free energy for the reaction of activated methyl carbonates with methylamine in an aqueous phase.
| Reactant | Gibbs Free Energy (ΔG) in Water |
| N-hydroxysuccinimide methyl carbonate | -53.28 kJ/mol mdpi.com |
| p-nitrophenyl methyl carbonate | -76.11 kJ/mol mdpi.com |
Chemoselectivity and Orthogonal Reactivity in Complex Systems
In the complex environment of a cell lysate or when targeting a protein with multiple functional groups, the chemoselectivity of the conjugation reagent is paramount. This compound exhibits high selectivity for primary aliphatic amines over other functional groups like thiols and alcohols under controlled pH conditions (7.2-8.5). thermofisher.comglenresearch.comsmolecule.com This selectivity allows for preferential labeling of lysine residues and the N-terminus of proteins.
Furthermore, the concept of orthogonal reactivity can be applied by incorporating the NHS-carbonate moiety into a heterobifunctional linker attached to everolimus. nih.gov Such a linker could contain a second, mutually non-reactive functional group, such as an azide (B81097), alkyne, or tetrazine. rsc.orgnih.govaxispharm.com This design enables a dual bioorthogonal strategy:
this compound is first conjugated to a primary amine on a target biomolecule.
The second orthogonal group on the linker is then available for a subsequent "click chemistry" reaction with a molecule bearing the corresponding reactive partner. nih.gov
This approach allows for the stepwise and highly specific construction of complex bioconjugates, where everolimus and another molecule (e.g., a fluorescent tag, a targeting ligand) are precisely attached to a central scaffold. nih.gov
Strategies for Site-Specific Conjugation Utilizing this compound
Achieving site-specific conjugation on a native biomolecule using amine-reactive chemistry like this compound is inherently challenging due to the typical presence of multiple lysine residues on the surface of proteins. rsc.org However, several strategies can be employed to control the conjugation site:
Stoichiometric Control: By using a limited molar ratio of this compound to the target protein, conjugation can be directed primarily to the most reactive or sterically accessible amine groups.
pH Optimization: Fine-tuning the pH can help differentiate between the N-terminal alpha-amine and the epsilon-amines of lysine residues, which can have slightly different pKa values, thereby influencing their relative nucleophilicity.
Engineered Biomolecules: The most robust method for ensuring site-specificity involves protein engineering. A unique conjugation site can be introduced, such as a single cysteine residue or an unnatural amino acid with a unique functional group. google.com While this compound targets amines, a heterobifunctional version could be designed to react with such an engineered site. For instance, a linker containing both a maleimide (B117702) (for thiol-specific reaction) and the everolimus-carbonate moiety could be envisioned. medchemexpress.combroadpharm.com
In the context of antibody-drug conjugates (ADCs), site-specific conjugation is crucial for producing homogeneous products with a consistent drug-to-antibody ratio (DAR). google.comgoogle.com While NHS-carbonate chemistry on native antibodies leads to a heterogeneous mixture, it can be applied to engineered antibody fragments or other targeting ligands where a single, reactive amine is available.
Comparative Analysis of NHS-Carbonate Linkers with Other Activated Everolimus Derivatives
To appreciate the utility of this compound, it is useful to compare it with other potential activated forms of everolimus, such as those derivatized with NHS-esters or maleimides.
Everolimus NHS-Ester: This derivative would react with primary amines to form a stable amide bond. glenresearch.com Amide bonds are known for their exceptional stability. The primary difference lies in the linker atom—a carbonyl group for the ester versus a carbonate group. NHS-carbonates are often reported to have greater stability against hydrolysis prior to conjugation than some NHS-esters, offering a potentially larger reaction window. smolecule.com
Everolimus-Maleimide: This derivative would be designed for thiol-specific chemistry, reacting with free cysteine residues to form a stable thioether linkage. nih.gov This approach offers excellent chemoselectivity for thiols over amines, making it ideal for site-specific conjugation to engineered proteins containing a unique cysteine. The reaction is typically performed at a slightly lower pH (6.5-7.5) than amine-reactive conjugations. broadpharm.com
Interactive Table: Comparison of Activated Linker Chemistries for Everolimus
| Feature | This compound | Everolimus NHS-Ester | Everolimus-Maleimide |
| Target Group | Primary Amines (Lys, N-Terminus) thermofisher.com | Primary Amines (Lys, N-Terminus) glenresearch.com | Thiols (Cysteine) nih.gov |
| Resulting Linkage | Carbamate (Urethane) conicet.gov.ar | Amide glenresearch.com | Thioether broadpharm.com |
| Linkage Stability | Very High | Very High | Very High |
| Optimal pH | 7.2 - 8.5 smolecule.com | 7.2 - 9.0 glenresearch.com | 6.5 - 7.5 broadpharm.com |
| Selectivity | High for amines over other nucleophiles. glenresearch.com | High for amines over other nucleophiles. glenresearch.com | Extremely high for thiols. |
| Key Advantage | Good hydrolytic stability of linker; stable carbamate bond. smolecule.com | Extremely stable amide bond formation. rsc.org | Enables highly site-specific conjugation via thiols. nih.gov |
Stability of the NHS-Carbonate Linkage Under Various In Vitro Research Conditions
Once this compound has reacted with a primary amine, it forms a carbamate (urethane) linkage. This bond is known for its high stability under a wide range of conditions typically encountered in in vitro research. conicet.gov.arresearchgate.net
pH Stability: The carbamate bond is significantly more resistant to hydrolysis than ester bonds across a broad pH range. It is stable in physiological buffers (pH ~7.4) and can withstand both mildly acidic and alkaline conditions without significant cleavage. This stability ensures that the everolimus conjugate remains intact during in vitro assays.
Enzymatic Stability: Carbamate linkages are generally not substrates for common proteases or esterases, conferring high stability in biological media such as cell culture medium or plasma. This is a distinct advantage over ester-based linkers, which can be susceptible to enzymatic cleavage.
Temperature and Buffer Stability: The linkage remains stable at standard research temperatures (4°C, 25°C, 37°C) and in various common biological buffers (e.g., PBS, HEPES, Borate). conicet.gov.arsmolecule.com
Applications of Everolimus Nhs Carbonate in Advanced Research Platforms and Materials Science
Design and Synthesis of Everolimus-Conjugated Polymeric Materials for Research
The conjugation of everolimus (B549166) to polymeric materials via its NHS-carbonate derivative offers a versatile platform for creating advanced drug delivery systems and functional biomaterials for research purposes. The NHS-carbonate group reacts readily with primary amines on polymers to form stable carbamate (B1207046) linkages, providing a robust method for tethering the drug to a polymeric backbone.
Fabrication of Polymeric Nanoparticles and Micelles Functionalized with Everolimus
In preclinical research, polymeric nanoparticles and micelles are extensively investigated as carriers for targeted and controlled drug delivery. While many studies focus on the encapsulation of everolimus within the hydrophobic core of these nanostructures, the use of Everolimus NHS-carbonate would allow for its covalent attachment to the polymer chains, offering distinct advantages.
Covalent conjugation can prevent premature drug leakage from the nanoparticle or micelle, leading to improved stability and pharmacokinetic profiles in research models. The synthesis process would typically involve a polymer with pendant amine groups that can react with this compound. For instance, copolymers containing amine-functionalized monomers could be synthesized and then reacted with the activated everolimus derivative.
Table 1: Examples of Everolimus-Loaded Polymeric Nanoparticles and Micelles (Encapsulation-Based)
| Polymeric System | Drug Loading (%) | Encapsulation Efficiency (%) | Size (nm) | Key Findings in Research Models |
| PLGA-TPGS Nanoparticles | 7.32 ± 1.1 | 87 ± 2.6 | 100 ± 12.7 | Enhanced cytotoxic effects against MCF-7 breast cancer cell lines compared to free everolimus. |
| Soluplus®-based Nanomicelles | Not specified | High | 65.55 | Improved permeation through ocular epithelia in ex-vivo models for potential treatment of uveitis. researchgate.net |
| H-ferritin nanocages (HEve) | Not specified | Not specified | ~12 | Increased antiproliferative activity in both sensitive and resistant breast cancer cell lines. |
Note: The data in this table is derived from studies using encapsulated everolimus, as direct studies on nanoparticles fabricated with this compound are not widely available in the literature. The table illustrates the characteristics of everolimus-loaded nanocarriers that could potentially be enhanced through covalent conjugation.
Development of Hydrogels and Scaffolds for Controlled Release Research
Hydrogels and scaffolds are three-dimensional polymeric networks that can be engineered for the controlled and sustained release of therapeutic agents in research settings. The incorporation of everolimus into these structures is of significant interest for applications such as tissue engineering and localized drug delivery studies.
The use of this compound would enable the covalent immobilization of the drug within the hydrogel or scaffold matrix. This can be achieved by reacting the activated everolimus with an amine-functionalized polymer prior to or during the cross-linking process of the hydrogel. This covalent linkage would ensure that the release of everolimus is primarily governed by the degradation of the polymer backbone or the cleavage of a linker, rather than simple diffusion. This allows for more precise control over the release kinetics, which is crucial for long-term studies. Hydrogels can be designed to be responsive to various stimuli such as pH, temperature, or enzymes, allowing for on-demand release of the conjugated everolimus.
Investigation of Polymer-Drug Conjugates in Biomaterials Research
Polymer-drug conjugates (PDCs) represent a sophisticated class of therapeutic agents where a drug is covalently linked to a polymer backbone. This approach can significantly alter the pharmacokinetic properties of the drug, leading to prolonged circulation, enhanced solubility, and potentially targeted delivery.
The synthesis of an everolimus-polymer conjugate using this compound would involve the reaction of the activated drug with a biocompatible polymer containing primary amine groups, such as a modified polyethylene (B3416737) glycol (PEG) or polyglutamic acid. The resulting conjugate would be a new molecular entity with properties distinct from the free drug. In biomaterials research, these conjugates could be investigated for their ability to reduce the systemic side effects of everolimus while concentrating its therapeutic action at a specific site, for example, when coated on a medical implant to prevent local cell proliferation.
Surface Functionalization Strategies for Biosensor Development
The ability to immobilize small molecules like everolimus onto sensing surfaces is a critical step in the development of biosensors for studying drug-protein interactions and for potential diagnostic applications. This compound is an ideal reagent for this purpose due to the efficiency and stability of the resulting linkage.
Immobilization of Everolimus onto Sensing Surfaces via NHS-Carbonate Linkage
Biosensors, such as those based on surface plasmon resonance (SPR) or quartz crystal microbalance (QCM), rely on the specific interaction between an immobilized ligand and its target analyte. To study the interaction of everolimus with its target protein, FKBP12, or other potential binding partners, everolimus can be immobilized on the sensor surface.
The process would involve first modifying the sensor surface (e.g., gold) with a self-assembled monolayer (SAM) that presents primary amine groups. Subsequently, a solution of this compound would be introduced, leading to the covalent attachment of everolimus to the surface via a stable carbamate bond. This oriented and stable immobilization is crucial for ensuring that the binding site of everolimus is accessible to its target proteins in solution, allowing for accurate measurement of binding kinetics and affinity.
Creation of Affinity-Based Probes for Molecular Interaction Studies
Affinity-based probes are powerful tools for identifying and characterizing the binding partners of a small molecule within a complex biological sample. By attaching a reporter molecule (e.g., a fluorescent dye or biotin) to the drug of interest, one can "pull-down" or visualize its interacting proteins.
This compound can be used to create such probes. For example, by reacting it with an amine-containing fluorescent dye, a fluorescent everolimus probe can be synthesized. This probe can then be incubated with cell lysates, and the proteins that bind to the everolimus moiety can be identified by techniques such as fluorescence polarization or affinity chromatography followed by mass spectrometry. Similarly, reacting this compound with an amine-functionalized biotin (B1667282) molecule would create a biotinylated everolimus probe, which can be used in pull-down assays with streptavidin-coated beads to isolate and identify everolimus-binding proteins.
Table 2: Potential Applications of this compound in Biosensor and Affinity Probe Development
| Application | Principle | Potential Research Outcome |
| Surface Plasmon Resonance (SPR) | Immobilization of everolimus on a sensor chip to measure the binding of target proteins in real-time. | Determination of binding affinity and kinetics of everolimus with known targets like FKBP12 and discovery of novel interacting proteins. |
| Affinity Chromatography | Covalent attachment of everolimus to a solid support to create a column for separating binding partners from a complex mixture. | Isolation and identification of proteins that specifically interact with everolimus from cell or tissue extracts. |
| Fluorescent Probes | Conjugation of everolimus to a fluorescent dye to visualize its localization within cells or to quantify protein binding. | Cellular uptake and subcellular distribution studies of everolimus; high-throughput screening for inhibitors of the everolimus-protein interaction. |
| Biotinylated Probes | Conjugation of everolimus to biotin for pull-down assays with streptavidin-coated beads. | Identification of the everolimus interactome in a cellular context. |
Note: The applications described in this table are prospective and based on established methodologies using NHS-carbonate chemistry, as direct research on the use of this compound in these specific applications is not extensively documented.
Development of Targeted Delivery Systems for Preclinical Research
This compound serves as a critical intermediate for developing sophisticated, targeted delivery systems in preclinical research. The N-hydroxysuccinimide (NHS) carbonate group is a reactive ester that readily forms stable amide bonds with primary and secondary amines, such as those found in proteins and other targeting ligands. This reactivity is harnessed to create conjugates and nanocarriers that can deliver Everolimus to specific cell populations, thereby enhancing its efficacy and allowing for more precise mechanistic studies in in vitro models.
Conjugation to Ligands, Peptides, and Antibodies for Receptor-Mediated Studies
The functionalization of Everolimus with an NHS-carbonate group facilitates its covalent linkage to various biomolecules that can act as targeting moieties. This strategy is pivotal for investigating receptor-mediated drug delivery and action. By conjugating Everolimus to ligands, peptides, or antibodies that have a high affinity for specific cell surface receptors, researchers can direct the compound to desired cell types, such as cancer cells overexpressing a particular receptor.
The conjugation chemistry primarily involves the reaction of the NHS ester with the ε-amino group of lysine (B10760008) residues present in antibodies and many peptides. nih.gov This process results in a stable amide linkage, creating a well-defined antibody-drug conjugate or peptide-drug conjugate. Such conjugates are designed to be internalized by the target cells upon binding to their cognate receptors, releasing the active Everolimus payload intracellularly. This approach not only increases the local concentration of the drug at the site of action but also provides a powerful tool for studying the downstream effects of targeted mTOR inhibition in specific cellular contexts. Research in this area leverages the bivalent architecture of antibodies to potentially enhance potency through avidity-driven effects at target receptors. nih.gov
| Targeting Moiety | Target Receptor Example | Rationale for Conjugation |
| Monoclonal Antibody | Transferrin Receptor (TfR1) | High expression on many cancer cells to meet iron demand; facilitates receptor-mediated endocytosis. nih.govdoaj.org |
| Peptide | Somatostatin Receptor (SSTR) | Overexpressed in many neuroendocrine tumors. |
| Small Molecule Ligand | Folic Acid Receptor (FRα) | Frequently overexpressed in various carcinomas (e.g., ovarian, lung). |
Engineering of Nanocarriers for Enhanced Cellular Internalization in In Vitro Models
Beyond direct conjugation, this compound is a valuable precursor for engineering advanced nanocarrier systems. These nanostructures are designed to improve the subcellular delivery of Everolimus, overcome drug resistance, and enhance cellular uptake in in vitro models.
A notable example is the development of an Everolimus nanoformulation using H-ferritin (HFn) nanocages. nih.govdoaj.orgdntb.gov.ua In this system, the reactive Everolimus derivative is loaded into the H-ferritin nanocages. H-ferritin itself acts as a targeting ligand, as it is recognized by the transferrin receptor-1 (TfR1), which is often overexpressed on the surface of cancer cells. nih.govresearchgate.net This interaction leads to rapid internalization of the nanocage and its drug payload.
Preclinical in vitro studies on breast cancer cell lines have demonstrated the superiority of this nanoformulation (termed HEve) compared to free Everolimus. nih.gov The key findings from this research are summarized below.
| Research Finding | Description | Significance in Preclinical Models |
| Enhanced Antiproliferative Activity | The H-ferritin-Everolimus nanoformulation induced significantly greater antiproliferative effects compared to free Everolimus, even in drug-resistant cell lines. nih.govdoaj.org | Demonstrates the potential of nanocarriers to overcome mechanisms of drug resistance. |
| Improved Cellular Uptake | Quantitative analysis via UHPLC-MS/MS confirmed that the nanoformulation led to improved drug accumulation inside the cancer cells. doaj.orgdntb.gov.ua | Highlights the efficiency of TfR1-mediated internalization for enhancing intracellular drug concentration. |
| Targeted Recognition | The H-ferritin nanocages were successfully recognized by breast cancer cells that overexpress TfR1, leading to quick internalization. nih.govresearchgate.net | Validates the principle of using protein cages as a targeted delivery vehicle for chemotherapeutics. |
Generation of Research Tools for Cellular and Molecular Biology
The chemical reactivity of this compound makes it an ideal starting material for the synthesis of specialized probes and tools used in cellular and molecular biology research. These tools are instrumental for visualizing the drug's distribution within cells and identifying its molecular targets and interaction partners.
Synthesis of Fluorescently Tagged Everolimus Derivatives for Imaging
To study the pharmacodynamics of Everolimus at a subcellular level, researchers can synthesize fluorescently tagged derivatives. This is achieved by reacting this compound with a fluorescent dye that contains a primary amine group. The NHS-carbonate group reacts with the amine on the fluorophore to form a stable covalent bond, attaching the fluorescent "tag" to the Everolimus molecule. nih.gov
These fluorescent derivatives allow for direct visualization of the drug's localization and trafficking within living cells using techniques like fluorescence microscopy. This can provide valuable insights into:
The efficiency of cellular uptake.
The specific organelles or compartments where the drug accumulates.
The co-localization of the drug with its target protein, mTOR, or other cellular machinery.
The selection of the fluorescent dye can be tailored for specific experimental needs, such as the desired excitation/emission wavelengths or photostability.
| Fluorophore Class | Amine-Reactive Example | Potential Application in Everolimus Studies |
| Rhodamines | Tetramethylrhodamine (TRITC) Cadaverine | Live-cell imaging of drug distribution and trafficking. |
| Cyanines | Cy5 amine | Co-localization studies with fluorescently-tagged target proteins. |
| Coumarins | Alexa Fluor 350 Cadaverine | Fixed-cell imaging and multi-color fluorescence experiments. |
Development of Photoaffinity Probes for Target Identification
Photoaffinity labeling is a powerful chemoproteomic technique used to identify the direct binding partners of a small molecule within a complex biological system. nih.gov this compound can be used as a synthetic intermediate to create a photoaffinity probe for Everolimus.
The synthesis of such a probe would involve modifying this compound with a linker that contains two key functionalities:
A photo-reactive group: This is a chemical moiety, such as a diazirine, that is chemically inert until activated by UV light. Upon activation, it forms a highly reactive species (a carbene) that covalently crosslinks with nearby molecules, effectively "tagging" the drug's direct binding partners. nih.govresearchgate.net
A reporter or handle: This is typically an alkyne or azide (B81097) group that can be used for downstream detection and enrichment via "click chemistry." nih.gov After the probe has been crosslinked to its target proteins in cells, the cells are lysed, and a fluorescent reporter or a biotin tag is "clicked" onto the probe's handle. This allows for visualization or affinity purification (e.g., using streptavidin beads) of the tagged proteins, which can then be identified by mass spectrometry.
This approach provides an unbiased method to confirm the engagement of Everolimus with its known target, mTOR, and to discover potential off-target interactions within the cellular proteome. nih.gov
Preclinical Mechanistic Studies and Cellular Research Utilizing Everolimus Nhs Carbonate Conjugates
In Vitro Analysis of Conjugate Binding Affinity to mTOR Complexes
The primary mechanism of action for Everolimus (B549166) involves binding to the intracellular protein FKBP-12, forming a complex that then inhibits the mammalian target of rapamycin (B549165) complex 1 (mTORC1). nih.govmdpi.comguidetopharmacology.org A critical first step in the preclinical evaluation of an Everolimus conjugate is to determine if the modification impacts this fundamental interaction.
Researchers conduct in vitro binding assays to measure the affinity of the Everolimus conjugate for FKBP-12 and the subsequent binding of the conjugate-FKBP-12 complex to mTORC1. These assays often utilize techniques such as surface plasmon resonance (SPR) or enzyme-linked immunosorbent assays (ELISA) to quantify binding kinetics. researchgate.net The half-maximal inhibitory concentration (IC50) for binding to FKBP-12 is a key parameter. nih.gov It is expected that the large molecular weight of a conjugated partner (like an antibody) might sterically hinder the interaction, potentially leading to a higher IC50 value compared to free Everolimus. However, the design of the linker between Everolimus and the carrier molecule aims to minimize such interference. Studies have shown that even with conjugation, the inhibitory effect on mTORC1 can be preserved. nih.govnih.gov
| Assay Type | Parameter Measured | Expected Outcome for Everolimus Conjugate |
| Surface Plasmon Resonance (SPR) | Binding Affinity (KD) to FKBP-12 | Possible slight increase in KD (lower affinity) compared to free Everolimus, depending on linker and conjugation site. |
| Competitive Binding Assay | IC50 for displacement of a labeled ligand from FKBP-12 | Potential increase in IC50 value. |
| mTORC1 Kinase Assay | Inhibition of mTORC1 kinase activity | The conjugate should retain the ability to inhibit the phosphorylation of mTORC1 substrates like p70S6K. plos.org |
Elucidation of Cellular Uptake Mechanisms of Everolimus Conjugates in Cell Lines
While free Everolimus can diffuse across the cell membrane, an Everolimus conjugate, particularly an antibody-drug conjugate (ADC), relies on different mechanisms for cellular entry. The primary route of uptake for an ADC is receptor-mediated endocytosis. news-medical.net The antibody portion of the conjugate binds to a specific antigen on the surface of a target cell, triggering the cell to internalize the entire antibody-antigen complex into an endosome. youtube.com
To study these mechanisms, researchers employ various techniques:
Flow Cytometry: Using a fluorescently labeled conjugate, the binding and internalization can be quantified in different cell lines. creative-biolabs.com
Confocal Microscopy: This allows for the visualization of the conjugate's journey from the cell surface into intracellular compartments like endosomes and lysosomes. youtube.com
Internalization Assays: These assays measure the rate and extent of conjugate uptake over time, often involving pH-sensitive dyes that fluoresce only when the conjugate reaches the acidic environment of the endosome. youtube.com
The efficiency of uptake is critical for the conjugate's efficacy, as the Everolimus payload must be released inside the cell to reach its mTOR target.
Investigation of Pathway Modulation by Everolimus Conjugates in Cellular Models
Once internalized, the Everolimus payload must effectively modulate the PI3K/Akt/mTOR signaling pathway. nih.govnih.gov The hallmark of Everolimus activity is the inhibition of mTORC1, which leads to the dephosphorylation of its downstream targets, including ribosomal protein S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). plos.orgresearchgate.net
Western blot analysis is the primary method used to investigate this pathway modulation. Target cells are treated with the Everolimus conjugate, and cell lysates are analyzed for levels of phosphorylated p70S6K and 4E-BP1. A successful conjugate will demonstrate a dose-dependent decrease in the phosphorylation of these key proteins, similar to the effect of free Everolimus. plos.orgnih.govresearchgate.net Studies on unconjugated Everolimus have consistently shown its ability to inhibit this pathway in various cancer cell lines. plos.orgnih.gov Researchers would compare the potency of the conjugate to free Everolimus to assess whether the delivery mechanism enhances the targeted effect.
| Cell Line | Target Pathway Component | Expected Effect of Everolimus Conjugate |
| MCF-7 (Breast Cancer) | Phospho-p70S6K | Dose-dependent decrease researchgate.net |
| BT-474 (Breast Cancer) | Phospho-p70S6K | Dose-dependent decrease researchgate.net |
| Various Cancer Cell Lines | Phospho-4E-BP1 | Dose-dependent decrease plos.org |
Assessment of Intracellular Trafficking and Localization of Conjugated Everolimus
The fate of the conjugate after internalization is crucial. For the drug to be effective, the linker must be cleaved (if it is a cleavable linker) or the protein component degraded to release the Everolimus payload into the cytoplasm where mTOR resides. youtube.com
Fluorescence microscopy is a key tool for tracking the intracellular journey of the conjugate. By labeling the antibody and sometimes the drug with different fluorophores, researchers can visualize the conjugate's path through endosomes and into lysosomes. Co-localization studies with specific organelle markers (e.g., LAMP1 for lysosomes) can confirm the trafficking pathway. The goal is to ensure that the payload is released from the targeting moiety and can engage with the mTOR pathway machinery in the cytoplasm. mdpi.com
Biodistribution and Pharmacokinetic Studies of Conjugated Everolimus in Animal Models (Focus on Distribution, not Efficacy)
Preclinical animal models, typically mice, are essential for understanding how a conjugate behaves in a whole organism. nih.govnih.gov Biodistribution studies track where the conjugate accumulates in the body over time. These studies often involve radiolabeling the conjugate (e.g., with Zirconium-89 or Copper-67) and using imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) to non-invasively monitor its distribution. snmjournals.org
Following imaging, ex vivo analysis of tissues provides a more quantitative measure. Organs are harvested at various time points, and the amount of conjugate is measured, typically reported as a percentage of the injected dose per gram of tissue (%ID/g). acs.org For an antibody-drug conjugate, the ideal distribution profile shows high accumulation in the tumor tissue (due to binding to the target antigen) and low accumulation in non-target organs like the liver and spleen. acs.orgnih.gov The pharmacokinetic profile of the conjugate in the plasma is also analyzed to determine its clearance rate and half-life. nih.govaacrjournals.org Conjugation to a large protein like an antibody is expected to significantly extend the half-life of Everolimus compared to its free form.
| Animal Model | Tissue | Key Pharmacokinetic Parameter | Typical Finding for ADCs |
| Tumor Xenograft Mouse | Plasma | Clearance Rate | Slower clearance for conjugates with lower drug-to-antibody ratios. acs.org |
| Tumor Xenograft Mouse | Tumor | % Injected Dose/gram | High and sustained accumulation over time. snmjournals.org |
| Tumor Xenograft Mouse | Liver | % Injected Dose/gram | Often shows significant uptake, as it is a primary site of antibody clearance. acs.org |
| Tumor Xenograft Mouse | Spleen | % Injected Dose/gram | Can show uptake, particularly by macrophages. aacrjournals.org |
Challenges and Future Perspectives in Everolimus Nhs Carbonate Research
Challenges in Reproducible Synthesis and Large-Scale Production of the Derivative
The synthesis of Everolimus (B549166) NHS-carbonate is a multi-step process that presents considerable challenges, particularly concerning reproducibility and scalability. Everolimus is a complex macrolide, and its chemical manipulation requires precise control over reaction conditions to avoid degradation or side reactions.
The initial step involves the reaction of a hydroxyl group on the everolimus molecule with an activating agent like N,N'-disuccinimidyl carbonate (DSC). researchgate.net This reaction must be performed under anhydrous conditions to prevent the hydrolysis of the DSC and the NHS-carbonate product. The choice of solvent and base is critical to ensure solubility of the macrolide and to facilitate the reaction without inducing unwanted structural changes.
Purification of the final product is another significant hurdle. The reaction mixture may contain unreacted everolimus, the DSC reagent, and byproducts. researchgate.net Chromatographic techniques are typically required, which can be complex and costly to scale up for large-scale production. Ensuring batch-to-batch consistency in terms of purity and reactivity is paramount for its use in subsequent conjugation reactions. The inherent instability of the NHS ester group to moisture necessitates careful handling and storage conditions, further complicating large-scale manufacturing and long-term stockpiling. gbiosciences.com
| Challenge | Description | Potential Mitigation Strategy |
| Substrate Complexity | Everolimus is a large, sterically hindered macrolide with multiple functional groups, making selective modification difficult. | Utilization of advanced protecting group chemistry; exploration of enzymatic modifications for higher specificity. |
| Reagent Sensitivity | N,N'-disuccinimidyl carbonate (DSC) and the resulting NHS-carbonate are highly susceptible to hydrolysis. | Strict adherence to anhydrous reaction conditions; use of dry, aprotic solvents and inert atmospheres (e.g., nitrogen, argon). |
| Purification | Separation of the desired product from starting materials and byproducts is difficult and often results in yield loss. | Optimization of chromatographic methods (e.g., HPLC); investigation of alternative purification techniques like crystallization. |
| Scalability | Transitioning the synthesis from a laboratory to an industrial scale while maintaining purity and yield is challenging and expensive. | Development of continuous flow chemistry processes; process analytical technology (PAT) for real-time monitoring and control. |
| Stability & Storage | The final Everolimus NHS-carbonate product is prone to degradation if exposed to moisture, limiting its shelf-life. gbiosciences.com | Lyophilization of the final product; storage under desiccated, low-temperature conditions. gbiosciences.com |
Optimization of Conjugation Efficiency and Stability in Complex Biological Milieus
Once synthesized, the primary purpose of this compound is to conjugate everolimus to biomolecules, typically via reaction with primary amines on proteins or peptides. thermofisher.com The efficiency and stability of this conjugation process are critical for its utility but are influenced by numerous factors.
The reaction of the NHS-carbonate with a primary amine to form a stable carbamate (B1207046) linkage is in direct competition with the hydrolysis of the NHS group in aqueous environments. researchgate.net This hydrolysis reaction deactivates the molecule, rendering it incapable of conjugation. gbiosciences.com The rate of hydrolysis is highly dependent on pH, increasing significantly at higher pH values. gbiosciences.com Therefore, a careful balance must be struck; the reaction requires a deprotonated amine for nucleophilic attack, which is favored at alkaline pH, but the stability of the NHS-carbonate itself decreases under these same conditions. thermofisher.comresearchgate.net
In complex biological milieux such as cell lysates or plasma, the presence of a high concentration of water and numerous competing nucleophiles exacerbates these challenges. The stability of the resulting carbamate bond itself can also be a concern, depending on the specific enzymatic and chemical environment it is exposed to. Optimizing reaction time, pH, temperature, and buffer composition is essential to maximize the yield of the desired conjugate while minimizing hydrolysis and non-specific binding. thermofisher.com
| Parameter | Effect on Conjugation | Optimization Strategy |
| pH | Affects both amine nucleophilicity and NHS-carbonate hydrolysis. Optimal range is typically 7.2-8.5. thermofisher.com | Perform small-scale pH screening experiments to find the best balance between reaction rate and reagent stability for the specific biomolecule. researchgate.net |
| Buffer Composition | Buffers containing primary amines (e.g., Tris) will compete with the target molecule for conjugation. thermofisher.com | Use non-nucleophilic buffers such as phosphate (B84403), borate, or HEPES. thermofisher.com |
| Reagent Concentration | Higher concentrations can increase reaction rates but may also lead to aggregation or insolubility of the hydrophobic everolimus derivative. | Use of water-miscible organic co-solvents (e.g., DMSO, DMF) to maintain solubility. thermofisher.com Titrate reagent concentration to find the optimal molar ratio. |
| Reaction Time | Longer reaction times may not increase yield if the NHS-carbonate hydrolyzes quickly. researchgate.net | Monitor reaction progress over time to determine the point of maximum conjugation before hydrolysis becomes dominant. |
| Temperature | Higher temperatures increase reaction rates but also accelerate hydrolysis. | Reactions are often performed at room temperature or 4°C to balance kinetics and stability. thermofisher.com |
Strategies for Enhancing Selectivity and Minimizing Off-Target Reactivity
While NHS esters are known for their reactivity towards primary amines (e.g., the N-terminus of proteins and the side chain of lysine (B10760008) residues), they are not perfectly selective. glenresearch.com This lack of absolute specificity can lead to off-target reactivity, which is a significant challenge when precise control over the conjugation site is required.
Other nucleophilic functional groups present on biomolecules, such as the imidazole (B134444) of histidine or the thiol of cysteine, can also react with the NHS-carbonate, particularly at higher pH values. youtube.comresearchgate.net Although the resulting linkages (e.g., thioesters) are often less stable than the desired amide or carbamate bond and can be hydrolyzed, their transient formation can consume the reagent and lead to a heterogeneous mixture of products. glenresearch.com
Strategies to enhance selectivity include:
pH Control: Conducting the reaction at a pH closer to neutral (7.0–7.5) can favor reaction with the more nucleophilic primary amines over other groups and also reduces the rate of hydrolysis. researchgate.net
Site-Directed Mutagenesis: For recombinant proteins, it is possible to engineer the molecule to have a single, highly accessible primary amine for conjugation, thereby directing the reaction to a specific site.
Protecting Groups: Temporarily blocking other reactive functional groups on the target biomolecule can prevent off-target reactions, although this adds complexity with additional reaction and deprotection steps.
| Amino Acid Residue | Functional Group | Reactivity with NHS-Carbonate | Stability of Linkage |
| Lysine | Primary Amine (-NH₂) | High | Stable Carbamate |
| N-terminus | Primary Amine (-NH₂) | High | Stable Carbamate |
| Cysteine | Thiol (-SH) | Moderate | Labile Thioester |
| Histidine | Imidazole | Moderate | Labile |
| Tyrosine | Phenol (-OH) | Low | Labile Ester |
Emerging Technologies in Bioconjugation Applicable to this compound
The limitations of traditional chemistries like NHS esters have driven the development of more advanced and site-specific bioconjugation technologies. nih.gov These emerging methods could be applied to everolimus to create more homogeneous and stable conjugates.
Enzymatic Ligation: Enzymes such as sortase or peptide asparaginyl ligases (PALs) can create covalent bonds between a target protein and a payload with exceptional specificity. nih.govadcreview.com This would involve modifying everolimus with a peptide motif recognized by the enzyme, allowing for precise, traceless conjugation at a predetermined site.
Genetic Code Expansion: This technology allows for the incorporation of non-canonical amino acids (ncAAs) with unique reactive handles (e.g., azides, alkynes) into a protein's sequence. nih.gov Everolimus could be modified with a complementary reactive group, enabling highly specific "click chemistry" reactions (e.g., copper-catalyzed or strain-promoted azide-alkyne cycloaddition) that are orthogonal to native cellular chemistry.
Alternative Chemistries: Other selective chemistries, such as those targeting cysteine residues or those using aldehyde/ketone handles, offer alternatives to amine-reactive methods and can provide more stable linkages with fewer side reactions. researchgate.net
| Technology | Principle | Advantages for Everolimus Conjugation |
| NHS-Carbonate Chemistry | Acylation of primary amines. glenresearch.com | Well-established, commercially available reagents. |
| Enzymatic Ligation | Enzyme-catalyzed bond formation at a specific recognition sequence. adcreview.com | High specificity, mild reaction conditions, homogeneous product. |
| Click Chemistry | Bio-orthogonal reaction between two specific reactive handles (e.g., azide (B81097) and alkyne). nih.gov | High efficiency, bio-orthogonality (no side reactions with native functional groups), rapid kinetics. |
| Maleimide (B117702) Chemistry | Reaction with thiol groups (cysteine). youtube.com | High selectivity for cysteines, useful for proteins with accessible thiols. |
Potential for this compound in Novel Diagnostic and Imaging Probe Development
The ability to conjugate everolimus to other molecules opens up significant potential for developing novel diagnostic and imaging probes. Everolimus is an inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a critical regulator of cell growth and metabolism that is often dysregulated in diseases like cancer. nih.govclinpgx.org
By using the this compound derivative to attach imaging agents, researchers can create probes to visualize and study the mTOR pathway in vitro and potentially in vivo.
Fluorescent Probes: Conjugating a fluorophore to everolimus would allow for the visualization of its subcellular localization and interaction with its target protein, FKBP12, and the mTOR complex using techniques like fluorescence microscopy and flow cytometry.
PET/SPECT Imaging Agents: Attaching a chelator for a radionuclide (e.g., for Positron Emission Tomography or Single Photon Emission Computed Tomography) could enable non-invasive imaging of mTOR-expressing tumors or tissues. adcreview.com This could aid in understanding disease pathology and monitoring the distribution of everolimus-based compounds.
Affinity Probes: Immobilizing everolimus onto a solid support (e.g., beads) via the NHS-carbonate linker can be used for affinity purification of mTOR and its associated proteins from cell lysates, helping to identify new components of the signaling pathway.
| Application | Conjugated Moiety | Research Utility |
| Fluorescence Microscopy | Fluorophore (e.g., FITC, Rhodamine) | Visualize subcellular distribution of everolimus; study co-localization with mTOR or other proteins. |
| Flow Cytometry | Fluorophore | Quantify everolimus uptake in cell populations; sort cells based on target expression. |
| In Vivo Imaging | Radionuclide Chelator (for PET/SPECT) | Non-invasively map the distribution of mTOR-targeted probes in animal models. adcreview.com |
| Affinity Purification | Solid Support (e.g., Agarose Beads) | Isolate and identify mTOR-interacting proteins from complex biological samples. |
Future Directions in Leveraging Everolimus Derivatization for Next-Generation Research Methodologies
The development and refinement of this compound and other derivatives are poised to contribute significantly to the next generation of research methodologies. The future lies in creating more sophisticated and multifunctional tools that can probe the complexities of the mTOR signaling network with greater precision.
One major direction is the development of targeted drug delivery systems . By conjugating everolimus to targeting ligands such as antibodies or aptamers, it may be possible to deliver the mTOR inhibitor specifically to diseased cells, enhancing its local effect. nih.govnih.gov
Another promising area is the creation of multifunctional probes . For instance, an everolimus derivative could be conjugated to both an imaging agent and a photo-crosslinker. This would allow researchers to not only visualize where the molecule binds within a cell but also to permanently link it to its interacting partners upon light activation, facilitating their identification via proteomics.
Furthermore, the synthesis of a library of everolimus derivatives with different linkers and reactive groups will provide a versatile toolkit for chemical biology. umn.edu These tools will be invaluable for dissecting the nuanced roles of mTOR signaling in different cellular contexts and disease states, ultimately paving the way for a deeper understanding of cell biology and the development of more effective therapeutic strategies. nih.gov
Q & A
Basic Research Questions
Q. What experimental methodologies are critical for synthesizing Everolimus NHS-carbonate with high purity and reproducibility?
- Methodological Answer : Synthesis optimization requires rigorous control of reaction conditions (e.g., pH, temperature) and purification techniques such as preparative HPLC or column chromatography. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry for molecular weight validation, and high-performance liquid chromatography (HPLC) for purity assessment (>95%). Stability testing under varying storage conditions (e.g., temperature, light exposure) is essential to ensure compound integrity .
Q. How can researchers validate the stability of this compound in physiological buffers for in vitro studies?
- Methodological Answer : Use stability-indicating assays, such as HPLC-UV or LC-MS, to monitor degradation products over time in simulated physiological environments (e.g., phosphate-buffered saline at 37°C). Parallel testing under inert atmospheres (e.g., nitrogen) can isolate oxidation as a degradation pathway. Include kinetic modeling to estimate half-life and identify critical stability thresholds for experimental timelines .
Q. What in vitro models are appropriate for initial efficacy screening of this compound in cancer research?
- Methodological Answer : Prioritize cell lines with documented mTOR pathway activation (e.g., renal cell carcinoma, pancreatic neuroendocrine tumors). Use dose-response assays (IC₅₀ calculations) and Western blotting to confirm mTOR inhibition (e.g., reduced phosphorylation of S6K1 or 4E-BP1). Include controls for off-target effects via siRNA knockdown or comparator agents (e.g., temsirolimus) .
Advanced Research Questions
Q. How should researchers design preclinical studies to evaluate this compound in drug-resistant cancer models?
- Methodological Answer : Employ xenograft models derived from everolimus-resistant cell lines (e.g., those with mTOR kinase domain mutations). Use longitudinal imaging (MRI/PET) to assess tumor progression and pharmacodynamic biomarkers (e.g., circulating tumor DNA). Combine with transcriptomic profiling to identify resistance mechanisms (e.g., PI3K/AKT feedback activation). Statistical power analysis must account for anticipated effect size and attrition rates .
Q. What statistical approaches reconcile contradictory efficacy data across studies of this compound?
- Methodological Answer : Conduct a systematic review with meta-analysis (PRISMA guidelines) to assess heterogeneity. Stratify studies by variables such as dosing regimen, patient subpopulations (e.g., genetic biomarkers), and study design (e.g., randomized vs. observational). Use random-effects models to quantify pooled effect sizes and meta-regression to identify confounding factors (e.g., co-administered therapies) .
Q. How can researchers optimize combination therapies involving this compound while minimizing toxicity?
- Methodological Answer : Implement factorial experimental designs to test synergistic pairs (e.g., with VEGF inhibitors). Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify optimal dosing schedules that avoid overlapping toxicity profiles (e.g., hyperglycemia, stomatitis). Preclinical safety assessments should include multi-organ histopathology and biomarker panels (e.g., serum creatinine, liver enzymes) .
Methodological Considerations for Data Analysis
Q. What strategies address variability in pharmacokinetic data for this compound across species?
- Methodological Answer : Apply allometric scaling to extrapolate animal PK data to humans, adjusting for species-specific metabolic rates. Validate using physiologically based pharmacokinetic (PBPK) models that incorporate tissue-specific distribution and enzyme expression (e.g., CYP3A4 metabolism). Cross-validate with microdosing studies in human volunteers .
Q. How can researchers ensure reproducibility in biomarker studies for this compound?
- Methodological Answer : Standardize pre-analytical variables (e.g., sample collection timepoints, storage conditions) and use validated assay platforms (e.g., multiplex immunoassays). Include reference standards and inter-laboratory calibration checks. Data should adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for public deposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
